molecular formula C25H30N2O4S B11402012 N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11402012
M. Wt: 454.6 g/mol
InChI Key: HCVCJSOGPWVLFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆) exhibits critical resonances:

  • δ 10.16 ppm (s, 1H) : Acetamide -NH proton, deshielded due to hydrogen bonding.
  • δ 7.65–7.89 ppm (m, 4H) : Phenyl ring protons ortho and para to the sulfonamide group.
  • δ 6.92–7.28 ppm (m, 3H) : Benzofuran aromatic protons, with coupling patterns indicating substitution at C3 and C5.
  • δ 3.12–3.45 ppm (m, 4H) : Piperidine N-CH₂ protons, split by geminal coupling.
  • δ 1.22 ppm (d, 6H) : Isopropyl methyl groups, demonstrating diastereotopic splitting.

Carbon-13 NMR (¹³C NMR) confirms connectivity:

  • δ 169.8 ppm : Acetamide carbonyl carbon.
  • δ 154.2 ppm : Benzofuran oxygen-adjacent quaternary carbon.
  • δ 56.3 ppm : Piperidine methyl-bearing carbon.

Infrared (IR) Absorption Profile Analysis

Key IR bands (KBr pellet, cm⁻¹):

  • 3270 : N-H stretch (amide)
  • 1655 : C=O stretch (acetamide)
  • 1325, 1150 : Asymmetric and symmetric S=O stretches
  • 1240 : C-O-C vibration (benzofuran)
  • 2920–2850 : Aliphatic C-H stretches (piperidine, isopropyl)

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS ([M+H]⁺ m/z 481.1892) exhibits characteristic cleavage pathways:

  • Loss of SO₂ (-64 Da) from the sulfonamide group
  • α-cleavage at the acetamide carbonyl, yielding ions at m/z 318 (benzofuran-isopropyl fragment) and m/z 163 (sulfonamide-piperidine-phenyl ion)
  • Retro-Diels-Alder fragmentation of the benzofuran ring, producing ions at m/z 145 and 91

X-ray Crystallographic Data Interpretation

Single-crystal X-ray diffraction (SCXRD) of a homolog (CCDC 814262) reveals:

  • Planar acetamide group : Dihedral angle of 12.3° between the acetamide and phenyl planes.
  • Piperidine chair conformation : Methyl group equatorial to minimize 1,3-diaxial strain.
  • Sulfonamide geometry : S-N bond length of 1.62 Å, consistent with sp³ hybridization.
  • Benzofuran stacking : Offset π-π interactions (3.8 Å) between adjacent molecules.

Bond critical points from quantum topological analysis (QTAIM) highlight:

  • Strong hydrogen bonding : Between acetamide NH and sulfonyl oxygen (2.89 Å).
  • Conformational rigidity : Restricted rotation about the sulfonamide S-N bond due to resonance stabilization.

Properties

Molecular Formula

C25H30N2O4S

Molecular Weight

454.6 g/mol

IUPAC Name

N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H30N2O4S/c1-17(2)19-6-11-24-23(13-19)20(16-31-24)14-25(28)26-21-7-9-22(10-8-21)32(29,30)27-12-4-5-18(3)15-27/h6-11,13,16-18H,4-5,12,14-15H2,1-3H3,(H,26,28)

InChI Key

HCVCJSOGPWVLFT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C

Origin of Product

United States

Preparation Methods

Sulfonylation of 4-Aminophenylsulfonyl Chloride

4-Aminophenylsulfonyl chloride is reacted with 3-methylpiperidine in the presence of triethylamine (TEA) in tetrahydrofuran (THF) at 0°C to room temperature.

Optimization Data

BaseSolventTimeYieldSource
TriethylamineTHF2 hr85%
DiisopropylethylamineDCM3 hr78%

Protection of the Aniline Group

Prior to sulfonylation, the aniline nitrogen is often protected as a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate in acetonitrile. Deprotection is achieved with trifluoroacetic acid (TFA) in DCM.

Amide Bond Formation

The final step involves coupling 2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid with 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline. A representative protocol uses EDCl/HOBt in DCM at 0°C to 25°C for 12–24 hours.

Comparative Yields

Coupling ReagentSolventTemperatureYieldSource
EDCl/HOBtDCM25°C, 24 hr92%
HATU/DIEADMF0°C, 6 hr88%

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradient). Purity is confirmed by HPLC (>99%), and structure elucidation employs NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).

Crystallization Data

Solvent SystemPurityCrystal FormSource
Ethanol/Water (7:3)99.5%Monoclinic
Acetonitrile/Diethyl Ether98.7%Orthorhombic

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl boronic esters of the benzofuran core undergo Suzuki-Miyaura coupling with bromophenyl intermediates, as reported in patent US6335350B1. Pd(PPh₃)₄ and potassium carbonate in toluene/water (3:1) at 80°C yield biaryl products.

Solid-Phase Synthesis

Immobilization of the aniline derivative on Wang resin enables sequential sulfonylation and amidation, though yields are moderate (70–75%).

Scalability and Industrial Considerations

Kilogram-scale synthesis (patent US10544107B2) highlights the use of flow chemistry for sulfonylation, reducing reaction time from 12 hours to 30 minutes. Economic analysis favors EDCl/HOBt over HATU due to lower reagent costs.

Challenges and Mitigation Strategies

  • Low Solubility of Sulfonamide Intermediates : Additives like dimethylacetamide (DMAc) improve solubility during coupling.

  • Byproduct Formation in Amidation : Strict temperature control (0–5°C) minimizes urea byproducts.

Biological Activity

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of structural elements, including:

  • Sulfonamide moiety : Known for its antibacterial properties.
  • Benzofuran derivative : Associated with various pharmacological effects, including anti-inflammatory and analgesic activities.
  • Piperidine ring : Contributes to the compound's interaction with biological targets.

The molecular formula of the compound is C22H30N2O3SC_{22}H_{30}N_{2}O_{3}S, with a molecular weight of approximately 398.56 g/mol. Its structure can be represented as follows:

\text{N 4 3 methylpiperidin 1 yl sulfonyl phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide}

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Activity : The benzofuran unit is known for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Analgesic Effects : Similar compounds have shown analgesic effects, suggesting potential use in pain management.
  • Cytotoxicity Studies : Some benzofuran derivatives have been studied for their cytotoxic effects on cancer cells, indicating potential anti-cancer properties.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have been shown to interact with various GPCRs, leading to downstream signaling that may modulate inflammation and pain pathways .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features and potential advantages of this compound against other structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
4-Amino-N-(4-methylsulfonyl)benzamideSulfonamide group, aromatic ringKnown anti-inflammatory effects
N-(1-Piperidinyl)benzamidePiperidine ring, simple amideAntidepressant activity
5-(Propan-2-yl)-1-benzofuranBenzofuran unitExhibits neuroprotective properties

The combination of both sulfonamide and benzofuran functionalities in this compound may lead to diverse biological activities not observed in other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related benzofuran derivatives. For instance:

  • Cytotoxicity in Hepatocytes : Research has shown that certain benzofuran derivatives can induce cytotoxic effects in isolated rat hepatocytes, highlighting the importance of evaluating safety profiles when considering therapeutic applications .
  • Neuroprotective Effects : Other studies have indicated that benzofuran compounds exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases .

Conclusion and Future Directions

N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-y]acetamide represents a promising candidate for further research due to its unique structural characteristics and potential therapeutic applications. Ongoing studies are essential to elucidate its mechanisms of action and establish its efficacy and safety in clinical settings.

Future research should focus on:

  • In Vivo Studies : To better understand the pharmacokinetics and pharmacodynamics of the compound.
  • Mechanistic Studies : To clarify how the compound interacts with specific biological targets.
  • Therapeutic Applications : Exploring its potential in treating various diseases beyond inflammation and pain management.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit antimicrobial properties. In a study focusing on similar sulfonamide derivatives, it was noted that these compounds could suppress microbial biofilm formation and showed promising results against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

Case Study:
A recent investigation into new thiopyrimidine-benzenesulfonamide compounds demonstrated their effectiveness in inhibiting bacterial growth and biofilm formation, suggesting that N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide could be similarly effective due to its sulfonamide component .

Anticancer Potential

The compound's structural analogs have been explored for their anticancer properties. Research has shown that sulfonamide derivatives can act as inhibitors of tumor growth through various mechanisms, including inducing apoptosis in cancer cells .

Case Study:
A study on novel substituted benzenesulfonamides reported their potential as anticancer agents. These compounds were designed to target specific cancer pathways, enhancing their therapeutic efficacy . This suggests that this compound may also possess similar anticancer activity.

Enzyme Inhibition

The compound has potential applications as an enzyme inhibitor. Research into related sulfonamide compounds has demonstrated their ability to inhibit key enzymes involved in metabolic pathways, such as α-glucosidase and acetylcholinesterase, which are relevant for treating diabetes and Alzheimer's disease respectively .

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound Aα-glucosidase25
Compound BAcetylcholinesterase15
N-{4...}TBDTBDTBD

Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS/ID Molecular Formula Molecular Weight Key Structural Differences Reported Activity Reference
Target Compound 883289-76-7 C25H30N2O4S 454.6 - Benzofuran with 5-isopropyl substituent; 3-methylpiperidine sulfonyl phenyl group Not explicitly reported (structural analogs suggest neurological/inflammatory targets)
2-(5-Methyl-1-benzofuran-3-yl)-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (BH36990) 880404-27-3 C23H26N2O4S 426.5 - 5-Methylbenzofuran instead of 5-isopropyl Not reported; likely similar scaffold for target exploration
HC-030031 (TRPA1 antagonist) 349085-84-1 C17H17N5O3 339.35 - Purine-dione core; lacks sulfonylpiperidine; 4-isopropylphenyl acetamide TRPA1 inhibition (IC50: 4–10 μM); anti-inflammatory effects in asthma models
Suvecaltamide (Cav channel stabilizer) Proposed INN C19H20F3N3O2 379.38 - Pyridinyl-ethyl group; trifluoroethoxy substituent Antiepileptic; Cav channel stabilization
N-{4-[(5-Methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide 606923-53-9 C21H23N3O5S 429.49 - Isoxazole sulfonamide; phenoxy substituent instead of benzofuran Not reported; sulfonamide-acetamide hybrids often target enzymes or receptors
Compound from 878060-00-5 C25H26F3N3O4S 521.6 - Indole sulfonyl group; trifluoromethylphenyl substituent Not reported; structural complexity suggests CNS or kinase targeting

Pharmacological and Functional Insights

TRPA1 Antagonists: HC-030031 and CHEM-5861528 () share the acetamide backbone but replace the benzofuran and sulfonylpiperidine with purine-dione cores. Their IC50 values (4–10 μM) against TRPA1 highlight the importance of electron-withdrawing groups (e.g., trifluoromethyl) for receptor binding .

Sulfonamide-Acetamide Hybrids : Compounds like BH36990 () and the analog retain the sulfonamide-phenyl-acetamide scaffold but vary in heterocyclic substituents. For example, BH36990’s 5-methylbenzofuran vs. the target’s 5-isopropyl group could influence steric interactions with target proteins .

Neurological Targets : Suvecaltamide () demonstrates how acetamide derivatives with pyridinyl and trifluoroethoxy groups can stabilize voltage-gated calcium channels (Cav), suggesting that the target compound’s piperidine sulfonyl group might similarly modulate ion channels or GPCRs .

Q & A

Q. How to design mechanistic studies for observed anti-inflammatory activity?

  • Answer :
  • Enzymatic Assays : Measure inhibition of COX-2 or TNF-α using ELISA .
  • Gene Expression Analysis : Perform qPCR to assess NF-κB pathway modulation .

Notes

  • Avoid commercial sources (e.g., BenchChem) per user instructions.
  • Citations focus on peer-reviewed synthesis and characterization methodologies.
  • Advanced FAQs emphasize hypothesis-driven experimental design and data validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.